molecular formula C20H21N3O3S B2768004 N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide CAS No. 897455-48-0

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide

Cat. No.: B2768004
CAS No.: 897455-48-0
M. Wt: 383.47
InChI Key: ASAVJRMZZDDMKQ-UHFFFAOYSA-N
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Description

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde, such as 4-methoxybenzaldehyde.

    Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol, such as 2-mercaptoethylamine, under basic conditions to form the thioether linkage.

    Acylation: The final step involves the acylation of the thioether with phenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenoxyacetamide moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, potentially leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxyphenyl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
  • N-(2-(4-methoxyphenyl)ethyl)-2-((1-phenyl-1H-imidazol-4-yl)thio)acetamide
  • N-(2-(4-methoxyphenyl)ethyl)-2-((1-phenyl-1H-imidazol-5-yl)thio)acetamide

Uniqueness

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-9-7-15(8-10-16)18-13-22-20(23-18)27-12-11-21-19(24)14-26-17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAVJRMZZDDMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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